molecular formula C14H26N2O2 B7919851 Cyclopropyl-piperidin-3-ylmethyl-carbamic acid tert-butyl ester

Cyclopropyl-piperidin-3-ylmethyl-carbamic acid tert-butyl ester

Cat. No.: B7919851
M. Wt: 254.37 g/mol
InChI Key: SBYXLQWQXPNJGM-UHFFFAOYSA-N
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Description

Cyclopropyl-piperidin-3-ylmethyl-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C14H26N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The compound features a cyclopropyl group, a piperidine ring, and a carbamate ester, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-piperidin-3-ylmethyl-carbamic acid tert-butyl ester typically involves the reaction of cyclopropylamine with piperidin-3-ylmethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the carbamate ester.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction principles but is optimized for large-scale production with enhanced safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-piperidin-3-ylmethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the carbamate group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like halides or amines replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclopropyl and piperidine groups.

    Reduction: Reduced carbamate esters.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Cyclopropyl-piperidin-3-ylmethyl-carbamic acid tert-butyl ester is widely used in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds, including potential drugs for neurological disorders.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl-piperidin-3-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Piperidin-3-ylmethyl-carbamic acid tert-butyl ester
  • Cyclopropylamine derivatives
  • Carbamate esters

Uniqueness

Cyclopropyl-piperidin-3-ylmethyl-carbamic acid tert-butyl ester is unique due to its combination of a cyclopropyl group and a piperidine ring, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of various complex molecules, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-(piperidin-3-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16(12-6-7-12)10-11-5-4-8-15-9-11/h11-12,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYXLQWQXPNJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCCNC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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